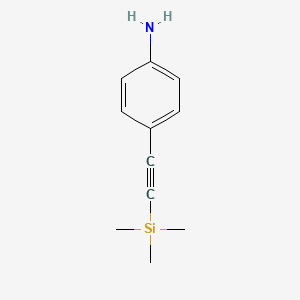

4-((Trimethylsilyl)ethynyl)aniline

Beschreibung

Contextualization of 4-((Trimethylsilyl)ethynyl)aniline within Modern Synthetic and Materials Chemistry Research

In the landscape of contemporary chemical research, this compound has emerged as a critical intermediate for the synthesis of a diverse array of organic compounds. wikipedia.org Its utility spans from the development of pharmaceuticals and agrochemicals to the fabrication of sophisticated materials for electronics and photonics. The presence of three distinct functional groups—a nucleophilic amino group, a rigid and reactive ethynyl (B1212043) unit, and a sterically bulky and cleavable trimethylsilyl (B98337) group—provides chemists with a powerful tool for molecular design and construction.

The aniline (B41778) moiety serves as a versatile handle for further functionalization, allowing for the introduction of a wide range of organic and inorganic substituents. The ethynyl group, a rigid linear rod, is instrumental in creating well-defined molecular architectures, such as conjugated polymers and dendrimers. nih.gov The trimethylsilyl group, while often employed as a protecting group for the terminal alkyne, also plays a crucial role in modifying the solubility and reactivity of the molecule. nih.gov

The convergence of these functionalities in a single, readily accessible molecule has made this compound a compound of significant interest. Its application in the Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds, has been particularly transformative. hakon-art.com This reaction allows for the facile coupling of the ethynyl group with aryl or vinyl halides, opening up a vast chemical space for the synthesis of novel materials with tailored electronic and optical properties. hakon-art.comwikipedia.org

Significance of the Trimethylsilyl and Ethynyl Moieties in Directed Synthesis and Material Functionality

The trimethylsilyl (TMS) and ethynyl groups are not merely passive components of the this compound structure; they are active participants that direct the course of chemical reactions and imbue the resulting materials with specific functionalities.

The trimethylsilyl group primarily serves as a protecting group for the terminal alkyne. This protection is crucial as the acidic proton of a terminal alkyne can interfere with many common organic reactions. The TMS group is sterically bulky, which can provide a degree of kinetic stability, yet it can be selectively removed under mild conditions, often using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or even simple protic solvents with a suitable catalyst. nih.govresearchgate.net This "on-off" capability allows for sequential and controlled reactions at the alkyne terminus. Furthermore, the presence of the TMS group can enhance the solubility of the molecule in organic solvents, facilitating its use in a wider range of reaction conditions. nih.gov

The ethynyl moiety is a linchpin in the construction of extended, rigid, and conjugated systems. nih.gov Its linear geometry is ideal for building molecular wires and rigid backbones in polymers. When incorporated into a larger conjugated system, the ethynyl group facilitates the delocalization of π-electrons, which is a key determinant of the electronic and photophysical properties of organic materials. This delocalization is responsible for the conductivity and luminescence observed in many polymers derived from this compound. The reactivity of the ethynyl group, particularly in cross-coupling reactions like the Sonogashira coupling, allows for the precise and efficient construction of these complex architectures. hakon-art.com

The synergistic interplay between the TMS and ethynyl groups allows for a high degree of control in synthesis. For instance, in the synthesis of unsymmetrical diarylacetylenes, the TMS group can protect one alkyne terminus while the other is reacted. Subsequent deprotection of the TMS group then allows for a second, different coupling reaction to occur. wikipedia.org This level of control is invaluable in the rational design of functional organic materials.

Evolution of Research Trajectories Involving this compound

The research trajectory of this compound is intrinsically linked to the broader evolution of synthetic organic chemistry, particularly the development of powerful cross-coupling reactions and the rise of materials science.

The story begins with the foundational work on protecting groups in the mid-20th century. The recognition that certain functional groups could be temporarily masked to allow for selective reactions elsewhere in a molecule was a paradigm shift in organic synthesis. wikipedia.org Silyl (B83357) ethers were among the early protecting groups developed, and their chemistry laid the groundwork for the use of silyl groups to protect other functionalities, including terminal alkynes. wikipedia.org The introduction of the trimethylsilyl group as a protecting group for acetylenes provided a solution to the problem of their inherent acidity, which had previously limited their synthetic utility. nih.gov

A major turning point was the discovery of the Sonogashira coupling reaction in 1975. hakon-art.com This palladium- and copper-catalyzed reaction provided a mild and efficient method for coupling terminal alkynes with aryl and vinyl halides. The use of silyl-protected alkynes, such as this compound, in Sonogashira reactions quickly became a standard practice, as it allowed for the controlled synthesis of a vast array of conjugated systems. wikipedia.org

In recent years, research has increasingly focused on the application of this compound in the synthesis of advanced materials. The ability to create well-defined, rigid-rod polymers with tunable electronic properties has made this compound a key building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. wikipedia.org Furthermore, the aniline functionality has been exploited to create self-assembling systems and porous organic frameworks with potential applications in gas storage and catalysis. nih.govberkeley.edu

The evolution of research on this compound showcases a journey from a fundamental tool in the synthetic chemist's toolbox to a key enabler of cutting-edge materials science. The ongoing exploration of its reactivity and the properties of its derivatives promises to continue to push the boundaries of what is possible in the world of molecular design and engineering.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 75867-39-9 | amerigoscientific.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅NSi | amerigoscientific.comsigmaaldrich.com |

| Molecular Weight | 189.33 g/mol | amerigoscientific.comsigmaaldrich.com |

| Appearance | White to brown solid | labproinc.com |

| Melting Point | 94-98 °C | sigmaaldrich.com |

| Boiling Point | 258.9±32.0 °C (Predicted) | N/A |

| Density | 0.97±0.1 g/cm³ (Predicted) | N/A |

| SMILES | CSi(C)C#Cc1ccc(N)cc1 | sigmaaldrich.com |

| InChI | 1S/C11H15NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,12H2,1-3H3 | sigmaaldrich.com |

Table 2: Common Deprotection Methods for the Trimethylsilyl Group

| Reagent(s) | Conditions | Comments | Source |

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Very common and effective method. | researchgate.netorganic-chemistry.org |

| Potassium carbonate (K₂CO₃) | Methanol (B129727) | Mild conditions, suitable for some sensitive substrates. | researchgate.net |

| Hydrofluoric acid (HF) | Acetonitrile (B52724) or pyridine | Highly effective but requires special handling due to the corrosive nature of HF. | wikipedia.org |

| Silver fluoride (AgF) | Methanol | Effective for bulky trialkylsilylacetylenes. | nih.gov |

| Sodium ascorbate (B8700270) and copper sulfate | Ethanol/water | Mild and efficient for TMS alkynes. | researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-trimethylsilylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTZIDLXGXGNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453409 | |

| Record name | 4-[(Trimethylsilyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-39-9 | |

| Record name | 4-[(Trimethylsilyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((Trimethylsilyl)ethynyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for 4 Trimethylsilyl Ethynyl Aniline and Its Derivatives

Established Synthetic Pathways for 4-((Trimethylsilyl)ethynyl)aniline

The primary route for the synthesis of this compound hinges on the formation of a carbon-carbon bond between an aromatic ring and an alkyne group. This is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the preeminent method. wikipedia.orgsynarchive.com

Palladium-Catalyzed Coupling Approaches in the Formation of Aryl-Alkynyl Bonds

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is the cornerstone for synthesizing arylalkynes like this compound. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. synarchive.com The starting materials are typically a 4-substituted aniline (B41778), such as 4-iodoaniline (B139537) or 4-bromoaniline (B143363), and (trimethylsilyl)acetylene.

The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle. The palladium cycle facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper cycle generates a copper(I) acetylide intermediate that undergoes transmetalation with the palladium complex. wikipedia.org

Several palladium catalysts and ligands have been successfully employed. Common examples include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). nih.gov More advanced and air-stable precatalysts have also been developed to improve reaction efficiency and reliability. nih.gov While the classic Sonogashira reaction uses a copper co-catalyst (e.g., CuI), concerns over residual copper in products, particularly for pharmaceutical applications, have driven the development of copper-free protocols. nih.gov These copper-free reactions often require alternative bases or specialized ligands to proceed efficiently at mild temperatures. nih.gov

Below is a table summarizing typical conditions for the Sonogashira coupling to produce this compound and its derivatives.

| Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Bromo-N,N-diphenylaniline | (Trimethylsilyl)acetylene | Pd(dppf)Cl₂, CuI, PPh₃ | Et₃N | 80 | 97.3 | chemicalbook.com |

| 4-Iodoaniline | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | RT | 98 | synarchive.com |

| Aryl Bromides | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | RT | up to 97 | nih.gov |

| Aryl Iodides | (Trimethylsilyl)acetylene | Dipyridylpalladium complex | TBAA / NMP | RT | High | wikipedia.org |

Note: RT = Room Temperature. This table is illustrative of common conditions and not exhaustive.

Strategic Incorporation of the Trimethylsilyl (B98337) Group for Ethynyl (B1212043) Protection

The terminal hydrogen of an alkyne is acidic and can participate in undesirable side reactions under coupling conditions, most notably oxidative homocoupling (Glaser coupling) to form diynes. The trimethylsilyl (TMS) group serves as a robust and effective protecting group for the terminal alkyne, preventing these side reactions. wikipedia.orggelest.com

The TMS group is sterically bulky and chemically inert under the basic conditions of the Sonogashira reaction, ensuring that the coupling occurs selectively between the aryl halide and the intended alkyne. wikipedia.orggelest.com The C-Si bond remains intact throughout the coupling process. gelest.com

A key advantage of the TMS group is that it can be easily removed post-coupling in a process called desilylation. This unmasks the terminal alkyne, making it available for further synthetic transformations. Deprotection is typically achieved under mild conditions using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic conditions. wikipedia.org This two-step sequence—protection/coupling followed by deprotection—provides a powerful strategy for constructing more complex, unsymmetrically substituted alkynyl structures. gelest.com

Development of Advanced Synthetic Routes to Functionalized this compound Derivatives

Building upon the core structure of this compound, advanced synthetic routes focus on introducing additional functional groups to create a diverse library of derivatives. These strategies involve either starting with pre-functionalized precursors or modifying the aniline scaffold after its initial synthesis.

Synthesis of Substituted this compound Analogues

The most direct method for producing substituted analogues is to begin the Sonogashira coupling with an already functionalized 4-haloaniline. The reaction is tolerant of a wide range of functional groups on the aromatic ring, allowing for significant molecular diversity. For instance, derivatives with substituents on the amine nitrogen are readily prepared. The synthesis of N,N-dimethyl-4-((trimethylsilyl)ethynyl)aniline and N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline are well-documented examples, starting from the corresponding N,N-disubstituted 4-bromoanilines. chemicalbook.comsigmaaldrich.com

| Derivative Name | Starting Aryl Halide | Key Reagents | Reference |

| N,N-Diphenyl-4-((trimethylsilyl)ethynyl)aniline | 4-Bromo-N,N-diphenylaniline | (Trimethylsilyl)acetylene, Pd(dppf)Cl₂, CuI | chemicalbook.com |

| N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline | 4-Bromo-N,N-dimethylaniline | (Trimethylsilyl)acetylene, Pd catalyst | sigmaaldrich.com |

| 2-[(Trimethylsilyl)ethynyl]aniline | 2-Bromonitrobenzene | (Trimethylsilyl)acetylene, Pd catalyst (followed by nitro reduction) | sigmaaldrich.com |

Regioselective Functionalization Strategies

Regioselective functionalization involves the introduction of new substituents at specific positions on the aromatic ring of an existing this compound molecule. These reactions are governed by the directing effects of the substituents already present on the benzene (B151609) ring.

The amino (-NH₂) group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution. Since the para position on this compound is occupied by the silylalkynyl moiety, any subsequent electrophilic substitution will be directed to the ortho positions (C3 and C5). This provides a reliable strategy for introducing functional groups such as nitro or halogen atoms adjacent to the amine.

Modern synthetic chemistry also employs directing-group strategies for C-H activation, allowing for highly selective functionalization. researchgate.net By temporarily installing a directing group on the aniline nitrogen, it is possible to catalyze reactions specifically at the ortho C-H bonds, enabling the introduction of a wide variety of carbon and heteroatom substituents with high precision. researchgate.net While specific applications of this to this compound are specialized, the principles offer advanced pathways to densely functionalized derivatives.

Green Chemistry Principles in the Synthesis of this compound Scaffolds

Efforts to make the synthesis of this compound and its derivatives more environmentally benign align with the principles of green chemistry. A primary focus has been on improving the Sonogashira reaction protocol.

Key developments include:

Copper-Free Reactions : Eliminating the copper co-catalyst avoids the use of a toxic heavy metal and simplifies purification, reducing waste. nih.gov

Milder Reaction Conditions : The development of highly active catalyst systems allows the reaction to be performed at room temperature, which reduces energy consumption. wikipedia.orgnih.gov

Alternative Solvents : Moving away from volatile organic compounds (VOCs) to more sustainable solvents, such as water, is a significant green advancement. The Sonogashira reaction has been successfully performed in aqueous media. wikipedia.org

These advancements contribute to making the synthesis of these valuable chemical scaffolds more sustainable and cost-effective.

Catalytic Enantioselective Synthesis Utilizing this compound Precursors

The unique electronic and structural characteristics of this compound and its analogs make them valuable precursors in catalytic enantioselective synthesis. The development of chiral catalysts has enabled the transformation of these prochiral molecules into valuable, optically active products with high levels of stereocontrol. These methodologies are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials where specific stereoisomers are required for desired biological or physical properties.

Chiral Palladium-Catalyzed N-Allylation Strategies

While direct palladium-catalyzed N-allylation of this compound itself is not extensively documented in dedicated studies, the principles can be extrapolated from research on related aniline derivatives. The palladium-catalyzed asymmetric allylic amination of anilines is a powerful tool for the formation of chiral C-N bonds. In a relevant study, the synthesis of optically active atropisomeric anilide derivatives was achieved through a catalytic asymmetric inter- and intramolecular N-arylation of achiral anilides. This transformation utilized a chiral palladium catalyst, specifically with (R)-DTBM-SEGPHOS as the ligand, where the anilide nitrogen atom attacks the palladium center in the stereodetermining step. nih.gov

The application of palladium catalysis has also been demonstrated in the allylation of less nucleophilic anilines using allylic alcohols as the allylating agents. The direct activation of the C-O bond of the allylic alcohol is facilitated by the palladium complex, often in the presence of a co-catalyst like titanium(IV) isopropoxide. This approach has been successful for anilines such as diphenylamine, phenothiazine, and various substituted anilines. nih.gov

For the successful enantioselective N-allylation of a substrate like this compound, a chiral palladium catalyst is essential. The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral ligands, including those with P,N- and P,O-coordinating atoms, have been developed for palladium-catalyzed asymmetric allylic substitution reactions. For instance, spiroketal-based diphosphine ligands (SKP) have shown high efficiency and enantioselectivity (94% to >99% ee) in the palladium-catalyzed asymmetric allylic amination of allylic acetates bearing a phosphonate (B1237965) group. rsc.org Similarly, ferrocenyloxazoline palladacycle (FOP) catalysts have been effectively used in the rearrangement of prochiral allylic imidates to produce chiral allylic amides with good to excellent enantiomeric excesses. nih.gov

A hypothetical reaction for the chiral palladium-catalyzed N-allylation of this compound could involve the following components, based on established methodologies for related substrates:

| Component | Example | Role |

| Substrate | This compound | Nucleophile |

| Allylic Partner | Allyl acetate (B1210297) or Allyl alcohol | Electrophile |

| Palladium Precatalyst | [Pd(allyl)Cl]₂ or Pd₂(dba)₃ | Catalyst precursor |

| Chiral Ligand | (R)-BINAP, (S)-PHOX, or a custom chiral ligand | Induces enantioselectivity |

| Base | K₂CO₃ or a non-nucleophilic organic base | Activates the nucleophile |

| Solvent | THF, Dioxane, or Toluene | Reaction medium |

Asymmetric Induction in the Synthesis of Axially Chiral Compounds

The synthesis of axially chiral compounds, which possess chirality due to restricted rotation around a single bond, is a significant area of research in organic chemistry. This compound serves as a valuable building block in the construction of such molecules, particularly axially chiral biaryls. Palladium-catalyzed cross-coupling reactions are a cornerstone of these synthetic strategies.

A more directly relevant approach is the palladium-catalyzed C-H functionalization. Research has demonstrated the atroposelective synthesis of axially chiral biaryls through the palladium-catalyzed C-H olefination using an inexpensive and transient chiral auxiliary like tert-leucine. This method has provided a range of enantioenriched biaryls with excellent enantioselectivities (95% to >99% ee). nih.gov

Furthermore, palladium-catalyzed C-H alkynylation has been successfully employed for the synthesis of axially chiral N-aryl peptoid atropisomers. In this strategy, a palladium(II) catalyst, in conjunction with a chiral amino acid ligand such as L-pyroglutamic acid, facilitates the asymmetric C-H alkynylation, leading to products with high yields and enantioselectivities (up to 99% ee). nih.gov Similarly, the palladium-catalyzed C-H alkynylation of aryl pyrroles with bromoalkynes has been used to construct pyrrole (B145914) derivatives exhibiting axial chirality. nih.gov

The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is another powerful tool that can be adapted for the synthesis of axially chiral compounds from precursors like this compound. A sequential four-component synthesis of fluorescent biaryl-substituted isoxazoles has been developed, which incorporates a Sonogashira coupling followed by a Suzuki coupling, with the palladium catalyst acting sequentially. mdpi.com While not focused on enantioselectivity, this demonstrates the utility of the alkynylaniline motif in building complex biaryl structures.

The following table summarizes a selection of palladium-catalyzed methods that have been used to generate axially chiral compounds, which could be conceptually applied to precursors derived from this compound.

| Reaction Type | Catalyst System | Chiral Ligand/Auxiliary | Substrate Scope | Enantioselectivity (ee) |

| C-H Olefination | Pd(OAc)₂ | tert-Leucine | Various biaryls | 95% to >99% |

| C-H Alkynylation | Pd(OAc)₂ | L-Pyroglutamic acid | N-Aryl peptoids | up to 99% |

| Inter/Intramolecular N-Arylation | Pd catalyst | (R)-DTBM-SEGPHOS | Anilides | Not specified |

Mechanistic Investigations of Chemical Transformations Involving 4 Trimethylsilyl Ethynyl Aniline

Reaction Mechanisms of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a site of rich chemical reactivity, participating in a variety of coupling and cycloaddition reactions.

Sonogashira Cross-Coupling Reactions with Aryl and Vinyl Halides

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. wikipedia.orgorganic-chemistry.org In the context of 4-((trimethylsilyl)ethynyl)aniline, the trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne. gelest.com The reaction proceeds through a catalytic cycle involving both palladium and copper.

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) complex. wikipedia.orglibretexts.org

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. This is often considered the rate-determining step. libretexts.org

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt coordinates with the alkyne to form a π-alkyne-copper complex. This increases the acidity of the terminal proton. libretexts.org

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate. libretexts.org

In the case of this compound, the reaction is often performed after in-situ deprotection of the trimethylsilyl group to generate the terminal alkyne. gelest.com However, modified Sonogashira-type reactions can occur at the C-Si bond under specific conditions, offering an alternative to a two-step deprotection/coupling sequence. gelest.com

Recent advancements have led to the development of copper-free Sonogashira reactions. libretexts.orgnih.gov In these systems, the base used is crucial for the deprotonation of the alkyne. The mechanism involves the formation of a π-alkyne-palladium complex, followed by deprotonation to form a palladium acetylide, which then proceeds through isomerization and reductive elimination. libretexts.org

| Catalytic Cycle | Step | Description |

|---|---|---|

| Palladium Cycle | Oxidative Addition | Pd(0) catalyst reacts with aryl/vinyl halide (R-X) to form a Pd(II) complex. wikipedia.orglibretexts.org |

| Transmetalation | Transfer of the acetylide group from copper to the Pd(II) complex. libretexts.org | |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. wikipedia.orglibretexts.org | |

| Copper Cycle | π-Alkyne Complex Formation | Coordination of Cu(I) to the alkyne, increasing its acidity. libretexts.org |

| Deprotonation | Formation of copper acetylide by a base. libretexts.org |

Alkyne Metathesis and Cycloaddition Reactions

Alkyne metathesis is a reaction that involves the redistribution of alkyne bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgacs.org This reaction can be used for the synthesis of various acetylenic compounds. While specific examples involving this compound are not extensively detailed in the provided search results, the general mechanism involves the formation of a metallacyclobutadiene intermediate. wikipedia.org

Cycloaddition reactions, such as the Diels-Alder reaction, can also involve the ethynyl group of silylalkynes. nih.gov These reactions are valuable for the construction of cyclic and heterocyclic systems. The silyl (B83357) group can influence the regioselectivity of these additions. nih.gov

Reactivity of the Trimethylsilyl Group

The trimethylsilyl (TMS) group plays a dual role in the chemistry of this compound: it serves as a protecting group for the terminal alkyne and influences the electronic properties of the molecule. gelest.comwikipedia.org

Deprotection Reactions of the Trimethylsilyl Group for Terminal Alkyne Generation

The removal of the TMS group is a crucial step to unmask the terminal alkyne for subsequent reactions like the Sonogashira coupling. This deprotection is typically achieved under mild conditions using fluoride (B91410) ion sources or bases. wikipedia.orggelest.com

Common reagents for TMS deprotection include:

Tetrabutylammonium (B224687) fluoride (TBAF): A widely used fluoride source that readily cleaves the silicon-carbon bond. wikipedia.orgstackexchange.com

Potassium carbonate in methanol (B129727): A mild basic condition for desilylation. gelest.com

Cesium fluoride (CsF): Another effective fluoride source for removing TMS groups from aryl rings. stackexchange.com

The mechanism of fluoride-mediated desilylation involves the formation of a hypervalent silicon intermediate, which then undergoes cleavage of the C-Si bond. stackexchange.com

Influence of the Trimethylsilyl Group on Electronic Properties and Reactivity

The trimethylsilyl group can exhibit both electron-donating and electron-withdrawing effects depending on its position relative to a π-system. u-tokyo.ac.jp

β-Effect (Electron-donating): When adjacent to a π-system, the TMS group acts as an electron-donating group through hyperconjugation between the σ-orbital of the C-Si bond and the π-orbital of the alkyne. u-tokyo.ac.jp This can influence the reactivity of the triple bond.

α-Effect (Electron-withdrawing): When directly attached to a π-system, the silyl group can show electron-withdrawing conjugative effects. This is attributed to the interaction of the σ* orbital of the Si-C bond with the π-system ("inverse" hyperconjugation). u-tokyo.ac.jp

These electronic effects can modulate the reactivity of the ethynyl group and the aniline (B41778) moiety.

| Reagent | Conditions | Reference |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Typically in THF | wikipedia.orgstackexchange.com |

| Potassium carbonate (K2CO3) | In methanol | gelest.com |

| Cesium fluoride (CsF) | Often used with TBAF in DMF | stackexchange.com |

Role of the Aniline Moiety in Reaction Pathways

The aniline group (-NH2) in this compound is a significant directing group and can participate in various chemical transformations. Its electron-donating nature activates the aromatic ring towards electrophilic substitution. The lone pair of electrons on the nitrogen atom can also act as a nucleophile.

In the context of the reactions discussed, the aniline group primarily influences the electronic properties of the molecule. Its electron-donating character can affect the reactivity of the ethynyl group in coupling reactions. Furthermore, the amino group itself can be a site for further functionalization, although this falls outside the immediate scope of the mechanistic investigations of the ethynyl and trimethylsilyl groups. The synthesis of N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline from 4-bromoaniline (B143363) and trimethylsilylacetylene (B32187) highlights a practical application where the amino group is already present in the starting material. chemicalbook.com

Nucleophilic Reactivity of the Amine Functionality

The amine group of this compound is a primary aromatic amine, and its nucleophilic character is fundamental to its chemical transformations. The nucleophilicity of an amine is directly related to the availability of the lone pair of electrons on the nitrogen atom.

Detailed Research Findings:

In aromatic amines like aniline, the nitrogen lone pair is delocalized into the π-system of the benzene (B151609) ring through resonance. chemistrysteps.comnoaa.gov This delocalization reduces the electron density on the nitrogen atom, rendering aromatic amines significantly less basic and less nucleophilic than their aliphatic counterparts (e.g., cyclohexylamine), where the lone pair is localized on the nitrogen. chemistrysteps.com

Despite this reduced reactivity, the amine group remains a potent nucleophile capable of participating in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amine or to install a group that can direct subsequent reactions differently.

Alkylation: Reaction with alkyl halides, although this can be challenging and may lead to over-alkylation.

Diazotization: Reaction with nitrous acid to form a diazonium salt, a highly versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. noaa.gov

The interplay between steric and electronic factors governs the outcomes of these reactions. While tertiary amines are often more basic than secondary amines, their increased steric bulk can diminish their nucleophilicity. masterorganicchemistry.com As a primary amine, this compound is less sterically hindered around the nitrogen atom, favoring its participation in nucleophilic attack.

Table 1: Factors Influencing the Nucleophilicity of the Amine in this compound

| Factor | Description | Effect on Nucleophilicity | Reference |

| Resonance Delocalization | The lone pair on the nitrogen atom is delocalized into the aromatic π-system. | Decreases electron density on nitrogen, reducing nucleophilicity compared to aliphatic amines. | chemistrysteps.com, noaa.gov |

| Inductive Effect | The electron-withdrawing silylethynyl group pulls electron density from the ring. | Further decreases electron density on nitrogen, reducing nucleophilicity compared to aniline. | N/A |

| Hybridization | The nitrogen is sp² hybridized due to resonance with the ring. | The increased s-character makes the lone pair less available compared to sp³ hybridized aliphatic amines. | chemistrysteps.com |

| Steric Hindrance | As a primary amine, the nitrogen is relatively accessible. | Minimal steric hindrance allows for effective nucleophilic attack. | masterorganicchemistry.com |

Electronic Effects of the Aniline Group on Aromatic Reactivity

The amino group is one of the most powerful activating groups in electrophilic aromatic substitution reactions. Its ability to donate its lone pair of electrons into the ring via resonance vastly increases the ring's nucleophilicity and directs incoming electrophiles to specific positions.

Detailed Research Findings:

The -NH₂ group is a strong ortho-, para-director. chemistrysteps.com It stabilizes the arenium ion intermediates formed during electrophilic attack at the ortho and para positions through resonance, significantly lowering the activation energy for these pathways. In the case of this compound, the para position is blocked by the silylethynyl group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the amine group (C3 and C5).

The molecule exhibits a "push-pull" electronic structure. The amino group "pushes" electron density into the ring, while the trimethylsilylethynyl group "pulls" electron density out. This electronic polarization is a key feature exploited in the design of organic electronic materials, as it can facilitate intramolecular charge transfer. chemimpex.com

While the amino group's activating effect dominates, the reaction conditions are critical. In strongly acidic media, such as those used for nitration, the amine group is protonated to form the anilinium ion (-NH₃⁺). chemistrysteps.com The anilinium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. This can lead to the formation of unexpected meta-substituted products. chemistrysteps.com To achieve ortho-substitution under such conditions, the amine is often first converted to an amide (e.g., an acetanilide), which is less basic, still an ortho-, para-director, and can be hydrolyzed back to the amine after the reaction. chemistrysteps.com

Table 2: Influence of Functional Groups on Electrophilic Aromatic Substitution

| Functional Group | Position on Ring | Electronic Effect | Directing Influence |

| -NH₂ (Amino) | C1 | Strong Activator (Resonance) | Ortho, Para |

| -C≡CSi(CH₃)₃ (Trimethylsilylethynyl) | C4 | Deactivator (Inductive) | Ortho, Para |

Elucidation of Catalyst-Substrate Interactions in this compound Transformations

The synthesis and modification of this compound often rely on transition-metal catalysis, particularly palladium- and copper-catalyzed cross-coupling reactions. The Sonogashira coupling is a prime example, commonly used to form the carbon-carbon bond between the aniline ring and the silyl-protected alkyne. chemicalbook.com Understanding the interactions between the catalyst and the substrate is crucial for optimizing these transformations.

Detailed Research Findings:

In a typical Sonogashira coupling for the synthesis of a 4-alkynyl aniline, the reaction involves an aryl halide (e.g., 4-iodoaniline), a terminal alkyne (e.g., (trimethylsilyl)acetylene), a palladium catalyst, a copper(I) co-catalyst, and a base. chemicalbook.com

Catalyst-Substrate Interactions:

Palladium Catalyst: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide. The electron-rich nature of the aniline derivative can facilitate this step. The resulting Pd(II)-aryl complex is the first key intermediate.

Copper Co-catalyst: The copper(I) salt interacts with the terminal alkyne. In the presence of a base, it facilitates the deprotonation of the alkyne to form a copper(I) acetylide intermediate. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing its self-coupling and other side reactions. nih.gov

Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II)-aryl complex. This step, known as transmetalation, regenerates the copper catalyst and forms a Pd(II)-aryl-alkynyl complex.

Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms the C(sp²)-C(sp) bond of the final product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The amine functionality can also act as a ligand, potentially coordinating to the metal centers. This can influence the catalyst's activity and stability, sometimes leading to catalyst inhibition if the coordination is too strong. The choice of phosphine (B1218219) ligands on the palladium catalyst is often critical to modulate the electronic and steric environment around the metal center, preventing unwanted side reactions and promoting the desired reductive elimination. chemicalbook.com

Table 3: Key Components and Interactions in Sonogashira Coupling

| Component | Role | Interaction with Substrate/Intermediates | Reference |

| Pd(0) Catalyst (e.g., Pd(dppf)Cl₂) | Primary Catalyst | Oxidative addition with aryl halide; accepts alkynyl group via transmetalation; reductive elimination to form product. | chemicalbook.com |

| Cu(I) Co-catalyst (e.g., CuI) | Co-catalyst | Activates the terminal alkyne by forming a copper acetylide intermediate. | chemicalbook.com, nih.gov |

| Aryl Halide (e.g., 4-Iodoaniline) | Substrate | Reacts with Pd(0) in the first step of the catalytic cycle. | N/A |

| Alkyne (e.g., (Trimethylsilyl)acetylene) | Substrate | Coordinated and deprotonated by the Cu(I)/base system. | nih.gov |

| Base (e.g., Et₃N) | Stoichiometric Reagent | Neutralizes the hydrogen halide formed and assists in the deprotonation of the alkyne. | chemicalbook.com |

| Phosphine Ligand (e.g., PPh₃) | Ligand on Palladium | Modulates the electronic and steric properties of the Pd center, enhancing stability and reactivity. | chemicalbook.com |

Applications of 4 Trimethylsilyl Ethynyl Aniline in Advanced Materials Science

Design and Synthesis of Functionalized Polymers Incorporating 4-((Trimethylsilyl)ethynyl)aniline

The incorporation of this compound into polymer structures offers a pathway to materials with enhanced properties. The aniline (B41778) and ethynyl (B1212043) functionalities provide sites for polymerization and cross-linking, while the trimethylsilyl (B98337) group can be easily removed to reveal a terminal alkyne for further reactions.

Poly(organophosphazene)s with Acetylenic Group Substitution

Poly(organophosphazenes) are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. nih.gov Their properties can be extensively tuned by attaching different organic side groups to the phosphorus atoms. nih.gov The standard method for synthesizing poly(organophosphazenes) involves the ring-opening polymerization of hexachlorocyclotriphosphazene to form poly(dichlorophosphazene) (B1141720), followed by the substitution of the chlorine atoms with organic nucleophiles. umich.edu

While direct research on the functionalization of poly(organophosphazenes) with this compound is not extensively documented in publicly available literature, the general principles of poly(organophosphazene) synthesis suggest its feasibility. The amino group of this compound can act as a nucleophile, reacting with the P-Cl bonds of poly(dichlorophosphazene) to attach the (trimethylsilyl)ethynylphenyl group to the polymer backbone. This would result in a poly(organophosphazene) with pendant acetylenic groups.

The introduction of such acetylenic moieties would be expected to significantly influence the polymer's properties. The rigid nature of the ethynylphenyl group could enhance the thermal stability and modify the mechanical properties of the resulting polymer. Furthermore, the terminal alkyne, after deprotection of the trimethylsilyl group, would provide a reactive site for post-polymerization modifications, such as cross-linking or the attachment of other functional molecules through "click" chemistry. This could lead to the development of novel materials for applications such as advanced coatings, membranes, or biomedical devices.

Polymerization Mechanisms and Kinetics of this compound Monomers

The polymerization of this compound can proceed through different mechanisms depending on the reaction conditions and the initiator used. The aniline and ethynyl groups offer multiple pathways for polymer formation.

Studies on the polymerization of aniline have shown that it can be polymerized through oxidative coupling, typically in an acidic medium with an oxidizing agent. The kinetics of aniline polymerization have been monitored using techniques like proton NMR spectroscopy, revealing an induction period followed by rapid polymer formation. phantomplastics.com A similar oxidative polymerization could potentially be applied to this compound, leading to a polyaniline-type structure with pendant (trimethylsilyl)ethynyl groups.

Alternatively, the ethynyl group can participate in polymerization reactions. Anionic polymerization of a related monomer, 4-trimethylsilyl-1-buten-3-yne, has been shown to produce polymers with controlled molecular weights and narrow molecular weight distributions under specific conditions. researchgate.net The polymerization of this compound could potentially be initiated by anionic or transition-metal catalysts that target the triple bond.

The kinetics of such polymerizations would be influenced by factors such as monomer concentration, initiator concentration, temperature, and solvent. Understanding these kinetics is crucial for controlling the molecular weight, polydispersity, and microstructure of the resulting polymers, which in turn dictate their final properties.

Development of Organic Electronic Materials

The unique electronic properties of the conjugated system in this compound make it a valuable component in the development of organic electronic materials.

Precursors for Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a major application for organic semiconductors. ypidathu.or.idresearchgate.net The efficiency and color of OLEDs are determined by the molecular structure of the materials used in their various layers. The introduction of specific functional groups can tune the electronic properties, such as the HOMO and LUMO energy levels, and influence the aggregation behavior of the molecules, which affects the solid-state luminescence.

While direct reports on the use of this compound as a primary emitter in OLEDs are scarce, its structural motifs are found in high-performance OLED materials. The copolymerization of a similar compound, 4-trimethylsilyl diphenyl acetylene, with 1-trimethylsilyl-1-propyne has been shown to produce polymers with tunable luminescent properties. sigmaaldrich.com By controlling the monomer feed ratio, the emission of the copolymers could be shifted from blue-purple to orange-red. sigmaaldrich.com This demonstrates the potential of using silyl-functionalized acetylenic compounds to create a range of emissive materials for OLEDs.

The aniline group in this compound can also be a valuable component in hole-transporting materials (HTMs) or as a building block for larger conjugated molecules used in OLEDs. The ability to deprotect the trimethylsilyl group offers a convenient handle for further synthetic modifications to create more complex and efficient OLED materials.

Organic Semiconductors for Flexible Electronic Devices and Displays

The development of flexible electronics is a rapidly growing field, and organic semiconductors are key enabling materials due to their potential for solution processability and mechanical flexibility. ypidathu.or.idnih.gov The performance of these devices, such as organic field-effect transistors (OFETs), is highly dependent on the charge carrier mobility of the semiconductor. ypidathu.or.id

The rigid, conjugated structure of this compound suggests its potential as a building block for organic semiconductors. The planar aromatic and ethynyl components can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport. The trimethylsilyl group can also play a role in controlling the morphology and solubility of the resulting materials.

Charge Transport Properties in this compound Derived Electronic Materials

This compound is a critical component in the synthesis of advanced organic electronic materials, including functionalized polymers and organic light-emitting diodes (OLEDs). chemimpex.com Its utility in these applications stems from its inherent ability to facilitate efficient charge transport. chemimpex.com The structure of the molecule, characterized by the rigid and linear phenyl-ethynyl core, promotes π-orbital overlap between adjacent molecules in a solid-state packing, which is a fundamental requirement for charge hopping in organic semiconductors.

Theoretical and experimental studies on related organic semiconducting materials have shown that efficient charge transport is governed by two key parameters: the electronic coupling between adjacent molecules and the reorganization energy of individual molecules. nih.govnih.gov While specific charge mobility values for materials derived purely from this compound require targeted investigation, the principles are directly applicable. The rigidity of the ethynyl-phenyl backbone helps to minimize the internal reorganization energy upon charge acceptance or donation. nih.gov Furthermore, the aniline and trimethylsilyl groups provide avenues for chemical modification, allowing researchers to fine-tune the molecular packing and, consequently, the intermolecular electronic coupling to optimize charge transport properties for specific device applications. chemimpex.comnih.gov

Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of this compound is particularly amenable to forming ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. These spontaneous organizations are critical for developing next-generation materials from the bottom up.

Formation of Supramolecular Assemblies using this compound

Supramolecular assemblies are formed when molecules spontaneously organize into stable, ordered structures through a series of non-covalent interactions. mdpi.com this compound possesses distinct functional groups that facilitate this process. The primary amine (-NH₂) on the aniline ring is a potent hydrogen bond donor and acceptor, enabling the formation of predictable and directional intermolecular connections. rsc.org

In addition to hydrogen bonding, the electron-rich phenyl ring and the alkyne's π-system can engage in π-π stacking interactions, which further stabilize the assembled architecture. mdpi.com The bulky trimethylsilyl (TMS) group plays a crucial role in sterically directing the self-assembly process, influencing the distance and orientation between molecules and preventing overly dense, collapsed packing. This controlled spacing is essential for creating materials with accessible pores or specific electronic properties.

Research into Self-Assembly and Contact Printing Materials

The capacity of this compound and similar molecules to form well-ordered, one-dimensional (1D) and two-dimensional (2D) structures on surfaces is an active area of research. polyu.edu.hk Studies on analogous terminal alkyne molecules have demonstrated their ability to form highly organized self-assembled monolayers (SAMs) on substrates like silver or gold. polyu.edu.hk In these assemblies, weak hydrogen bonds and other van der Waals forces guide the molecules into predictable packing arrangements, such as 1D chains. polyu.edu.hk

This behavior is highly relevant for applications in microfabrication, particularly for contact printing. In this technique, a patterned stamp is "inked" with a solution of the self-assembling molecule and then brought into contact with a target substrate. The ordered molecular layer is transferred, creating a high-resolution pattern that can serve as a template for fabricating electronic circuits, sensor arrays, or other functional surfaces. The reliability of the self-assembly process is key to the fidelity and performance of the printed materials.

Applications in Functional Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov Their exceptionally high surface areas and tunable pore environments make them promising candidates for gas storage, separation, and catalysis. nih.gov

This compound serves as an excellent candidate for an organic linker in the synthesis of functional MOFs. The aniline group can coordinate with various metal centers, forming the nodes of the framework structure. The rigid, rod-like nature of the trimethylsilyl-ethynyl-phenylene unit provides a well-defined and stable strut, enabling the formation of robust frameworks with predictable porosity. The presence of the TMS group can be used to modify the chemical environment within the MOF's pores. Alternatively, the TMS group can be chemically removed post-synthesis, exposing the reactive terminal alkyne for further functionalization, such as linking other molecules or initiating polymerization within the pores.

Integration into Nanocomposites and Hybrid Materials

Organic-inorganic hybrid materials, which combine the distinct properties of organic molecules with those of inorganic materials, are a rapidly advancing field. polyu.edu.hk this compound is a valuable component for creating such nanocomposites.

The molecule can be integrated with inorganic nanomaterials in several ways. The aniline group can be used to chemically graft the molecule onto the surface of inorganic nanoparticles, such as silica, gold, or quantum dots, creating a functionalized surface. This organic shell can improve the nanoparticles' compatibility with polymer matrices, prevent aggregation, and introduce new functionalities. The ethynyl group, especially after deprotection of the TMS group, provides a reactive handle for further chemical transformations. For instance, it can undergo "click" chemistry reactions or polymerization to create a covalently linked polymer-nanoparticle composite material, enhancing its mechanical strength and thermal stability. Research on related systems has shown that organic molecules can co-assemble with inorganic clusters, forming segregated, alternating chain-like structures, demonstrating the potential for creating highly ordered hybrid materials. polyu.edu.hk

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 75867-39-9 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅NSi sigmaaldrich.com |

| Molecular Weight | 189.33 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 94-98 °C sigmaaldrich.com |

Explorations in Organometallic and Coordination Chemistry

4-((Trimethylsilyl)ethynyl)aniline as a Ligand in Metal Complexation

This compound is a valuable ligand in coordination chemistry. The presence of multiple functional groups—the amino group (-NH₂), the ethynyl (B1212043) triple bond (C≡C), and the trimethylsilyl (B98337) group (-Si(CH₃)₃)—offers several potential points for interaction with metal centers. The trimethylsilyl group, in particular, enhances the stability and reactivity of the aniline (B41778) structure, making it an excellent building block for developing advanced materials. chemimpex.com Silylenes, which are divalent silicon(II) compounds, are known to be robust σ-donors and can stabilize transition metals in low valent states, and this characteristic can be relevant to silyl-containing ligands. rsc.org

The primary mode of coordination for this compound as a ligand is through the lone pair of electrons on the nitrogen atom of the aniline moiety. This nitrogen atom acts as a Lewis base, donating its electron pair to a metal center to form a coordinate covalent bond. This type of interaction is fundamental in the formation of a wide array of metal-aniline complexes. smolecule.com Schiff bases derived from aniline derivatives, for example, coordinate to metal ions via the azomethine nitrogen. idosr.org In a similar fashion, the amino group of this compound can bind to various transition metals, influencing the electronic and steric environment of the resulting complex. rsc.org The formation of such complexes is a key step in the development of catalysts and functional materials. mdpi.com

The structure of this compound makes it an excellent component for sophisticated ligand design. The trimethylsilyl group can be strategically employed as a bulky, sterically demanding substituent or as a protecting group that can be removed to reveal a terminal alkyne for further reactions. smolecule.com This terminal alkyne can then be used to construct larger, multi-dentate ligand systems through reactions like the Sonogashira coupling. smolecule.com

The design of ligands is crucial for controlling the properties of metal complexes, including their catalytic activity and selectivity. acs.org By modifying the aniline backbone or by using the ethynyl group as a reactive handle, ligands can be tailored to create specific coordination environments around a metal center. chemimpex.com This can involve creating chiral environments for asymmetric catalysis or tuning the electronic properties of the metal for specific redox reactions. rsc.org Main group elements, like silicon in this molecule, can furnish unusual electronic and steric environments to transition metals, which are not easily achieved with standard organic ligands like phosphines and amines, often leading to remarkable catalytic activity. rsc.org

Synthesis of Substituted Anilines and Organometallic Compounds

This compound is a versatile building block for the synthesis of more complex substituted anilines and organometallic compounds. chemimpex.comsmolecule.com Its utility stems from the reactivity of its functional groups, which can be manipulated through various organic and organometallic transformations.

The ethynyl group, protected by the trimethylsilyl moiety, can be deprotected under acidic or basic conditions to yield a terminal alkyne. This alkyne is a key functional group that can participate in a wide range of reactions, including click chemistry and Sonogashira coupling reactions with aryl or vinyl halides, allowing for the extension of the carbon framework. smolecule.com

Furthermore, the aniline moiety itself can be functionalized. For instance, N-alkylation or N-arylation can be performed to create secondary or tertiary anilines. A notable example is the synthesis of N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline from 4-bromophenylamine and trimethylsilylethyne using a palladium catalyst. chemicalbook.com This reaction highlights the use of this compound precursors in creating more complex aniline derivatives.

Table 2: Synthesis of N,N-Diphenyl-4-((trimethylsilyl)ethynyl)aniline chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield |

|---|

This synthetic versatility makes this compound a valuable intermediate in the production of functionalized polymers and other advanced materials. chemimpex.com

Catalytic Activity of this compound-Metal Complexes in Organic Transformations

While specific studies detailing the catalytic activity of discrete this compound-metal complexes are not extensively documented in broad literature, the structural features of the ligand strongly suggest potential applications in catalysis. Transition metal complexes featuring silylene ligands have been shown to be effective catalysts for reactions such as hydroboration, hydrosilylation, and hydrogenation. rsc.org The silicon atom in this compound, while not a silylene, contributes to an electronic environment that can be beneficial for catalysis.

Metal complexes supported by ligands containing main group elements like silicon can exhibit unique catalytic properties. rsc.org These ligands can create novel electronic and steric environments at the metal center, leading to enhanced catalytic activity, unique product selectivity, and new molecular transformations that are not possible with conventional ligands. rsc.orgacs.org

The aniline portion of the ligand is also significant. Metal complexes with aniline-based ligands are known to catalyze a variety of organic reactions. mcmaster.caspringer.com For example, iron complexes with tetradentate bis(pyridylmethyl)diamine ligands are powerful catalysts for asymmetric C-H and C=C oxygenations. acs.org By incorporating this compound into multidentate ligand frameworks, it is plausible to develop novel catalysts. The combination of the σ-donating aniline nitrogen and the electronic influence of the silylethynyl group could be used to fine-tune the reactivity of a coordinated metal center for specific catalytic applications. rsc.orgnih.gov

Advanced Analytical and Spectroscopic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-((trimethylsilyl)ethynyl)aniline and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of this compound, the trimethylsilyl (B98337) (TMS) group gives rise to a characteristic sharp singlet signal at approximately 0.25 ppm, integrating to nine protons. The aromatic protons on the aniline (B41778) ring typically appear as a set of doublets in the range of 6.6 to 7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amine (NH₂) protons present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

For instance, in a derivative where the aniline nitrogen is part of an N-heterocyclic carbene complex, the aromatic protons of the this compound moiety are observed in the typical aromatic region, while the TMS protons remain at a characteristic upfield shift.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the trimethylsilyl group resonate at a chemical shift close to 0 ppm. The acetylenic carbons (C≡C) are typically found in the 90-105 ppm region. The aromatic carbons show signals in the 114-150 ppm range, with the carbon attached to the nitrogen atom appearing at a higher chemical shift due to deshielding effects.

Table 1: Representative ¹H NMR Spectral Data for a Derivative of this compound

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Trimethylsilyl (TMS) | ~0.25 | Singlet | 9H |

| Aromatic | ~6.6 - 7.4 | Doublets/Multiplets | 4H |

| Amine (NH₂) | Variable | Broad Singlet | 2H |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Infrared (IR) Spectroscopy for Monitoring Chemical Reactions and Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups within a molecule and for monitoring the progress of chemical reactions. The IR spectrum of this compound displays characteristic absorption bands corresponding to its distinct structural features.

The most prominent and diagnostic peaks include the N-H stretching vibrations of the primary amine, which typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. bipm.org The C≡C triple bond of the ethynyl (B1212043) group gives rise to a sharp, medium-intensity absorption at approximately 2150-2160 cm⁻¹. rsc.org The Si-C bond of the trimethylsilyl group also has characteristic vibrations, though they may be less intense and appear in the fingerprint region. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ range. chemimpex.com

IR spectroscopy is particularly useful for monitoring reactions such as the Sonogashira coupling, where this compound might be a reactant or product. The disappearance of the characteristic alkyne C-H stretch (if a terminal alkyne is used) and the appearance of the internal alkyne C≡C stretch can be tracked. Similarly, reactions involving the aniline functional group, such as acylation or diazotization, can be monitored by observing the changes in the N-H stretching region.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (two bands) |

| C≡C Stretch (Alkyne) | 2150 - 2160 | Medium, Sharp |

| Aromatic C-H Stretch | > 3000 | Variable |

| Aromatic C=C Stretch | 1500 - 1600 | Variable |

| Si-C Stretch | Fingerprint Region | Variable |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

HPLC is a versatile method for the analysis of aniline derivatives. sielc.comsigmaaldrich.com For this compound, a reversed-phase HPLC method using a C18 column is typically suitable. sigmaaldrich.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophoric activity. The purity of a sample can be determined by integrating the peak area of the main component and any impurities.

GC-MS is another powerful tool, particularly for monitoring reactions such as the Sonogashira coupling. rsc.org The volatility of this compound allows for its analysis by GC. The coupling of a gas chromatograph to a mass spectrometer provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the product and any byproducts or unreacted starting materials. This is invaluable for optimizing reaction conditions and ensuring the complete conversion of reactants. For instance, in a Sonogashira coupling to synthesize a derivative of this compound, GC-MS can be used to track the consumption of the starting materials and the formation of the desired product over time. rsc.org

Applications in Quantitative and Qualitative Analysis of Related Compounds

The analytical techniques described above are also extensively used for the quantitative and qualitative analysis of compounds structurally related to this compound.

Qualitative analysis relies heavily on the combined interpretation of NMR, IR, and MS data to elucidate the structure of unknown reaction products or impurities. For example, if a side reaction occurs during a synthesis involving this compound, these techniques can be used to identify the structure of the resulting byproduct.

Quantitative analysis, the determination of the exact amount of a substance, can be performed using both chromatographic and spectroscopic methods. In HPLC and GC, the peak area of a compound is proportional to its concentration. By using a calibration curve prepared from standards of known concentration, the precise amount of this compound or a related compound in a sample can be determined.

Quantitative NMR (qNMR) is an increasingly important technique for the accurate determination of the purity of organic compounds. bipm.org By integrating the signal of a specific proton in the analyte molecule against the signal of a known amount of an internal standard, the absolute quantity of the analyte can be calculated without the need for a specific calibration curve for the analyte itself. This method is particularly valuable for certifying the purity of reference standards of this compound and its derivatives.

Theoretical and Computational Chemistry Studies of 4 Trimethylsilyl Ethynyl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-((trimethylsilyl)ethynyl)aniline. These calculations provide insights into the distribution of electrons within the molecule and its propensity to engage in chemical reactions.

Research on similar aniline (B41778) derivatives, such as the computational investigation of 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), often employs DFT with the B3LYP functional and a 6-311+G(d,p) basis set to optimize the molecular structure and analyze its electronic properties. researchgate.net For TEPEA, these calculations revealed a HOMO-LUMO gap of 3.7087 eV, indicating its potential for electronic alterations and sensitivity. researchgate.net The presence of ammonia (B1221849) was found to reduce this gap to 3.6014 eV, suggesting interaction and sensing capabilities. researchgate.net

Global chemical reactivity descriptors, which are derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding a molecule's stability and reactivity. For a related compound, these descriptors were calculated, showing a chemical potential (μ) of -3.6111 eV, hardness (η) of 1.8544 eV, and softness (S) of 0.2696 eV⁻¹. researchgate.net These values are indicative of a stable molecular structure. researchgate.net

While specific published data for this compound is scarce, we can extrapolate the likely parameters based on studies of analogous compounds. The following table illustrates the kind of data that would be generated from such a study.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.0 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy. |

| Ionization Potential | 5.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.0 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 3.25 eV | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | 2.25 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.22 eV⁻¹ | Reciprocal of hardness, indicates polarizability. |

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For this compound, MD simulations could provide critical insights into how individual molecules interact with each other and with solvent molecules, and how they might self-assemble into larger, ordered structures. This is particularly relevant given the compound's use as a building block for functionalized polymers and organic electronic materials. chemimpex.com

The simulations would typically involve placing a number of this compound molecules in a simulation box, often with a solvent, and then calculating the forces between the atoms and their subsequent motion over time. The force fields used in these simulations are parameterized to reproduce experimental data or quantum chemical calculations.

Key areas of investigation using MD simulations would include:

Intermolecular Forces: Identifying the dominant intermolecular forces, such as hydrogen bonding (involving the -NH2 group), π-π stacking (between the phenyl rings), and van der Waals interactions.

Solvation Effects: Understanding how the molecule behaves in different solvents, which is crucial for designing synthetic pathways and processing methods.

Self-Assembly Mechanisms: Predicting whether the molecules will form aggregates, layers, or other supramolecular structures. This is vital for its application in organic light-emitting diodes (OLEDs) and organic semiconductors, where molecular packing significantly influences charge transport. chemimpex.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is essential for understanding the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathways.

For instance, studies on the reaction of a similar molecule, 4-methyl aniline, with hydroxyl radicals have been performed using methods like M06-2X and CCSD(T) with a 6-311++G(3df,2p) basis set. mdpi.com These studies calculate the energies of reactants, products, and transition states, allowing for the determination of reaction barriers and kinetics. mdpi.com For the reaction of 4-methyl aniline with OH radicals, it was found that the addition of the OH radical to different positions on the aromatic ring proceeds through various transition states with different energy barriers. mdpi.com

For this compound, computational modeling could be used to investigate reactions such as:

Electrophilic Aromatic Substitution: Predicting the regioselectivity of the reaction on the aniline ring.

Reactions at the Amino Group: Modeling the acylation, alkylation, or diazotization of the amine.

Reactions at the Alkyne: Investigating the desilylation to form the terminal alkyne and subsequent coupling reactions, such as the Sonogashira coupling, which is a common application for this class of compounds. chemimpex.com

The following table provides an illustrative example of the kind of data that would be generated in a computational study of a hypothetical reaction, such as the N-acetylation of this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Reactants | This compound + Acetyl Chloride | 0.0 | N/A |

| Transition State | [Complex]‡ | +15.2 | N-C bond forming, C-Cl bond breaking |

| Intermediate | Protonated Amide | -5.8 | Tetrahedral intermediate at the carbonyl carbon |

| Products | N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide + HCl | -10.5 | N/A |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry is widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra.

For this compound, DFT and Time-Dependent DFT (TD-DFT) calculations can be used to predict:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. Studies on similar molecules like 4,5-dimethyl-2-nitroaniline (B181755) have successfully used DFT and Hartree-Fock methods for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H, ¹³C, and ²⁹Si can be predicted to assist in the structural elucidation of the molecule and its reaction products.

UV-Visible Spectra: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax), providing insights into the molecule's color and photophysical properties.

Experimental spectroscopic data for related compounds is available. For example, the ¹H NMR spectrum of N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline shows characteristic signals for the aromatic protons and the trimethylsilyl (B98337) group. chemicalbook.com Predicted collision cross section values for this compound adducts, such as [M+H]⁺, have also been calculated. uni.lu

The table below presents a comparison of hypothetical calculated spectroscopic data with typical experimental values for this compound.

| Spectroscopic Technique | Predicted Data (Illustrative) | Typical Experimental Data |

|---|---|---|

| ¹H NMR (δ, ppm) | 7.25 (d, 2H), 6.60 (d, 2H), 3.80 (s, 2H, NH₂), 0.25 (s, 9H, Si(CH₃)₃) | Consistent with an amino group, a para-substituted benzene (B151609) ring, and a trimethylsilyl group. |

| ¹³C NMR (δ, ppm) | 148 (C-N), 133 (Ar-C), 114 (Ar-C), 112 (Ar-C), 105 (C≡C), 92 (C≡C), 0 (Si(CH₃)₃) | Shows characteristic peaks for aromatic, alkynyl, and trimethylsilyl carbons. |

| IR (ν, cm⁻¹) | 3450, 3360 (N-H stretch), 2150 (C≡C stretch), 1250 (Si-C stretch) | Matches the expected vibrational modes for the functional groups present. |

| UV-Vis (λmax, nm) | 295 | Corresponds to π → π* transitions in the conjugated system. |

Interdisciplinary Research Applications Beyond Materials Science

Pharmaceutical and Agrochemical Intermediate Research

4-((Trimethylsilyl)ethynyl)aniline serves as a crucial intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical sectors. The trimethylsilyl (B98337) group acts as a removable protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule, primarily the aniline (B41778) group. Subsequently, the deprotection of the alkyne reveals a reactive handle for further molecular elaboration through reactions like Sonogashira coupling or click chemistry.